Cas no 329795-93-9 (5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide)
5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide Chemical and Physical Properties
Names and Identifiers
-
- 5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide
- AKOS016378509
- 5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- AB00414715-07
- CHEMBL1539717
- Z275576892
- SR-01000504939
- 329795-93-9
- 5-methyl-7-phenyl-N-pyridin-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- 5-methyl-7-phenyl-N-pyridin-2-yl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- WAY-277235
- F0497-0046
- Oprea1_526833
- 5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- SR-01000504939-1
- AKOS002375723
- MLS000090238
- HMS2175H09
- 5-methyl-7-phenyl-N-(pyridin-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- SMR000024849
- NCGC00093332-02
-
- Inchi: 1S/C18H16N6O/c1-12-15(17(25)23-14-9-5-6-10-19-14)16(13-7-3-2-4-8-13)24-18(22-12)20-11-21-24/h2-11,16H,1H3,(H,19,23,25)(H,20,21,22)
- InChI Key: FOSVTXOHOZNSFN-UHFFFAOYSA-N
- SMILES: O=C(C1=C(C)NC2=NC=NN2C1C1C=CC=CC=1)NC1C=CC=CN=1
Computed Properties
- Exact Mass: 332.13855916g/mol
- Monoisotopic Mass: 332.13855916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 84.7Ų
5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0497-0046-2μmol |
5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
329795-93-9 | 90%+ | 2μmol |
$57.0 | 2023-07-28 | |
| Life Chemicals | F0497-0046-5μmol |
5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
329795-93-9 | 90%+ | 5μmol |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0497-0046-10μmol |
5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
329795-93-9 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0497-0046-20μmol |
5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
329795-93-9 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F0497-0046-1mg |
5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
329795-93-9 | 90%+ | 1mg |
$54.0 | 2023-07-28 | |
| Life Chemicals | F0497-0046-2mg |
5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
329795-93-9 | 90%+ | 2mg |
$59.0 | 2023-07-28 | |
| Life Chemicals | F0497-0046-3mg |
5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
329795-93-9 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F0497-0046-4mg |
5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
329795-93-9 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F0497-0046-5mg |
5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
329795-93-9 | 90%+ | 5mg |
$69.0 | 2023-07-28 | |
| Life Chemicals | F0497-0046-10mg |
5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
329795-93-9 | 90%+ | 10mg |
$79.0 | 2023-07-28 |
5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide Related Literature
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-1,2,4triazolo1,5-apyrimidine-6-carboxamide
5-Methyl-7-Phenyl-N-(Pyridin-2-Yl)-4H,7H-1,2,4-Triazolo[1,5-A]Pyrimidine-6-Carboxamide: A Comprehensive Overview
The compound with CAS No. 329795-93-9, known as 5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-1,2,4-triazolo[1,5-a]pyrimidine-6-carboxamide, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential biological activities. This compound belongs to the class of triazolopyrimidines, which are known for their diverse applications in drug discovery and development. The long-tail keyword for this compound emphasizes its structural complexity and functional groups, making it a promising candidate for various therapeutic interventions.
Recent studies have highlighted the importance of triazolopyrimidines in modulating key cellular pathways associated with diseases such as cancer and neurodegenerative disorders. The 5-methyl and 7-phenyl substituents in this compound contribute to its stability and bioavailability, while the N-(pyridin-2-yl) group enhances its ability to interact with biological targets. These structural attributes make the compound a versatile scaffold for further chemical modifications and functionalization.
The synthesis of 5-methyl-7-phenyl-N-(pyridin-2-yl)-4H,7H-triazolo[1,5-a]pyrimidine6-carboxamide involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Researchers have optimized the reaction conditions to achieve high yields and purity levels. The use of microwave-assisted synthesis has been particularly effective in streamlining the process while maintaining the integrity of the compound's functional groups.
From a pharmacological perspective, this compound has shown promising results in preclinical studies targeting cancer cell proliferation and neuroprotective effects. Its ability to inhibit key enzymes involved in cell signaling pathways makes it a potential candidate for anti-cancer drug development. Additionally, its selective binding affinity for certain receptors suggests its utility in designing drugs for central nervous system disorders.
Recent advancements in computational chemistry have enabled researchers to predict the bioavailability and toxicological profile of this compound with greater accuracy. Molecular docking studies have revealed that the compound exhibits strong binding interactions with several therapeutic targets, including kinases and G-protein coupled receptors (GPCRs). These findings underscore its potential as a lead molecule in drug discovery programs.
The integration of experimental and computational approaches has significantly enhanced our understanding of the mechanistic insights behind this compound's biological activities. Researchers are now exploring its potential as a dual-target inhibitor, which could offer therapeutic benefits in complex diseases where multiple pathways are involved.
In conclusion, 5-methyl7phenylN-pyridin2yli4H7Htriazolo[15a]pyrimidine6carboxamide represents a compelling example of how structural diversity can be harnessed to develop innovative therapeutic agents. With ongoing research focusing on its optimization and clinical validation, this compound holds immense promise for advancing modern medicine.
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